4-(3-Fluorobenzyl)piperidine
CAS No.: 202126-85-0
Cat. No.: VC21298857
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202126-85-0 |
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Molecular Formula | C12H16FN |
Molecular Weight | 193.26 g/mol |
IUPAC Name | 4-[(3-fluorophenyl)methyl]piperidine |
Standard InChI | InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 |
Standard InChI Key | ZXAPMANOWGBURM-UHFFFAOYSA-N |
SMILES | C1CNCCC1CC2=CC(=CC=C2)F |
Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
4-(3-Fluorobenzyl)piperidine (CAS 202126-85-0) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol . Its IUPAC name is 4-[(3-fluorophenyl)methyl]piperidine, and it is also referred to as 4-(3-fluorobenzyl)piperidine in scientific literature . The structure consists of a piperidine ring substituted at the 4-position with a 3-fluorobenzyl group, where the fluorine atom is attached to the benzyl ring at the meta position .
Key Structural Features
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Piperidine Ring: A six-membered saturated nitrogen-containing heterocycle.
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3-Fluorobenzyl Substituent: A benzyl group with fluorine at the 3-position, contributing to hydrophobicity and electronic effects.
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Stereochemistry: The compound is achiral due to the absence of stereogenic centers in its structure .
Synthetic Routes and Industrial Production
The synthesis of 4-(3-fluorobenzyl)piperidine typically involves nucleophilic substitution or alkylation reactions. Below are the primary methods documented in peer-reviewed studies:
Nucleophilic Substitution
The most common method involves reacting piperidine with 3-fluorobenzyl chloride under basic conditions .
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Reagents: Piperidine, 3-fluorobenzyl chloride, and a base (e.g., NaOH or K₂CO₃).
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Solvent: Dichloromethane (DCM) or ethanol.
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Conditions: Stirring at room temperature or mild heating (40–60°C) for 6–24 hours .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and yield:
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Advantages: Improved heat and mass transfer, reduced reaction times, and higher purity.
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Purification: Recrystallization or column chromatography to isolate the final product.
Chemical Reactivity and Functional Group Transformations
4-(3-Fluorobenzyl)piperidine undergoes reactions typical of secondary amines and fluorinated aromatic systems.
Reaction Type | Reagents/Conditions | Products |
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Oxidation | KMnO₄, CrO₃ | Ketones or carboxylic acids |
Reduction | LiAlH₄, NaBH₄ | Alcohols or amines |
Substitution | NaOH, K₂CO₃ | Fluorine displacement with nucleophiles |
Notable Example: Oxidation of the piperidine ring can yield γ-lactams, while reduction may saturate the ring further.
Pharmacological Applications and Biological Activity
4-(3-Fluorobenzyl)piperidine serves as a key intermediate in the synthesis of CNS-targeted pharmaceuticals and biologically active molecules.
Central Nervous System (CNS) Targets
Anticancer Activity
While direct data on 4-(3-fluorobenzyl)piperidine are sparse, structurally related piperidines exhibit antileukemic properties:
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Compound 3a (a piperidine derivative): Inhibited K562 and Reh leukemia cells at low micromolar concentrations .
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Mechanism: Induction of apoptosis via DNA fragmentation and cell cycle arrest .
Physical and Spectroscopic Properties
The compound’s properties are well-documented in chemical databases and patents:
Comparative Analysis with Related Compounds
The fluorine substitution at the 3-position distinguishes this compound from isomers like 4-(4-fluorobenzyl)piperidine (CAS 745817-38-3).
Compound | Fluorine Position | Biological Relevance |
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4-(3-Fluorobenzyl)piperidine | Meta | CNS drug intermediates |
4-(4-Fluorobenzyl)piperidine | Para | D₄ receptor antagonists |
3-(4-Fluorobenzyl)piperidine | Para | CCR3 antagonists |
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